molecular formula C14H10N2O6 B15477969 Ethanone, 2-hydroxy-1,2-bis(4-nitrophenyl)- CAS No. 36898-62-1

Ethanone, 2-hydroxy-1,2-bis(4-nitrophenyl)-

Cat. No.: B15477969
CAS No.: 36898-62-1
M. Wt: 302.24 g/mol
InChI Key: NRROWTRIINABOK-UHFFFAOYSA-N
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Description

Ethanone, 2-hydroxy-1,2-bis(4-nitrophenyl)- is a useful research compound. Its molecular formula is C14H10N2O6 and its molecular weight is 302.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

36898-62-1

Molecular Formula

C14H10N2O6

Molecular Weight

302.24 g/mol

IUPAC Name

2-hydroxy-1,2-bis(4-nitrophenyl)ethanone

InChI

InChI=1S/C14H10N2O6/c17-13(9-1-5-11(6-2-9)15(19)20)14(18)10-3-7-12(8-4-10)16(21)22/h1-8,13,17H

InChI Key

NRROWTRIINABOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

Ethanone, 2-hydroxy-1,2-bis(4-nitrophenyl)-, also known by its CAS number 36898-62-1, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, drawing from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C₁₄H₁₀N₂O₆
  • Molecular Weight : 302.239 g/mol
  • Structure : The compound features a hydroxyl group and two nitrophenyl groups attached to an ethanone backbone, contributing to its unique chemical reactivity and biological properties.

Synthesis Methods

The synthesis of Ethanone, 2-hydroxy-1,2-bis(4-nitrophenyl)- can be achieved through various organic synthesis methods. For instance, the reaction of appropriate phenolic compounds with acetic anhydride under controlled conditions has been reported to yield high purity and yield of the target compound .

Antioxidant Activity

Research indicates that compounds similar to Ethanone exhibit significant antioxidant properties. For example, studies have shown that derivatives of chalcones (which include structures similar to Ethanone) possess strong free radical scavenging abilities as assessed by assays such as DPPH and ABTS . These findings suggest that Ethanone may also exert antioxidant effects, potentially mitigating oxidative stress in biological systems.

Antimicrobial Properties

Ethanone derivatives have been evaluated for their antimicrobial activities against various pathogens. In one study, compounds with similar structures demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi . The mechanisms often involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of related compounds. For instance, certain chalcone derivatives have shown antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and RPE (retinal pigment epithelium) cells . These studies suggest that Ethanone could similarly impact cancer cell viability through apoptosis induction or cell cycle arrest.

Case Studies

  • Antioxidant Studies :
    • A comparative analysis of antioxidant activities among various phenolic compounds indicated that those with nitro groups exhibited enhanced radical scavenging properties. The IC50 values for these compounds were significantly lower than those without nitro substitutions .
  • Antimicrobial Efficacy :
    • In a study assessing the antimicrobial activity of synthesized phenolic compounds, Ethanone was found to inhibit the growth of specific bacterial strains at concentrations comparable to standard antibiotics .
  • Anticancer Screening :
    • A focused study on the cytotoxic effects of chalcone derivatives revealed that certain structural modifications led to increased potency against cancer cell lines. Ethanone's structural characteristics suggest it may follow a similar trend in enhancing anticancer activity .

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